
Ethyl 3-Methylisoxazole-5-carboxylate
Overview
Description
Ethyl 3-Methylisoxazole-5-carboxylate: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing Ethyl 3-Methylisoxazole-5-carboxylate involves a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Hydroxylamine Reaction: Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid.
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-Methylisoxazole-5-carboxylate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a substituent on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-Methylisoxazole-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Neurological Disorders : The compound is being explored for its potential in developing drugs targeting neurological conditions such as Alzheimer's disease and multiple sclerosis. Research indicates that derivatives of this compound can modulate neurotransmitter systems, offering therapeutic benefits in neurodegenerative diseases .
- Cancer Therapy : Recent studies have highlighted its role in synthesizing compounds that inhibit cancer cell proliferation. For instance, derivatives have shown promise as selective pharmacological probes in pancreatic cancer treatments by blocking specific intracellular signaling pathways .
Agricultural Chemistry
In agricultural applications, this compound is utilized for:
- Pesticide Development : The compound is incorporated into formulations aimed at enhancing the efficacy of existing pesticides. Its structural properties allow for improved binding to target sites in pests, leading to increased effectiveness and reduced environmental impact .
- Herbicide Formulation : Research indicates that this compound can be used to develop selective herbicides that minimize damage to crops while effectively controlling weed populations .
Material Science
The compound has potential applications in material science, particularly in:
- Polymer Synthesis : this compound is explored for creating novel polymers with desirable mechanical properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for coatings and adhesives .
- Nanotechnology : There are ongoing investigations into using this compound in nanomaterials, where its unique properties can lead to advancements in electronic devices and sensors .
Biochemical Research
In biochemical research, the compound is used for:
- Enzyme Inhibition Studies : this compound is employed to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways critical for various biological processes .
- Cell Signaling Research : It has been utilized in studies focusing on cell signaling pathways related to insulin secretion and glucose metabolism, highlighting its relevance in diabetes research .
Data Table: Summary of Applications
Case Study 1: Neurological Drug Development
A recent study investigated the synthesis of a derivative of this compound aimed at treating Alzheimer's disease. The derivative demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential therapeutic effects on cognitive function.
Case Study 2: Agricultural Application
In field trials, a formulation containing this compound was tested against common weeds in maize crops. Results showed a 30% increase in crop yield compared to untreated fields, demonstrating its effectiveness as a selective herbicide.
Mechanism of Action
The mechanism by which Ethyl 3-Methylisoxazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Ethyl 5-Methylisoxazole-3-carboxylate: Another isoxazole derivative with similar reactivity but different substitution patterns.
Ethyl 3-Ethyl-5-Methylisoxazole-4-carboxylate: A closely related compound with an additional ethyl group, affecting its chemical properties and reactivity.
Uniqueness: Ethyl 3-Methylisoxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other isoxazole derivatives. Its versatility in synthetic chemistry and potential bioactivity make it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 3-methylisoxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H9NO3
- Molecular Weight : 155.15 g/mol
- IUPAC Name : this compound
The structure of this compound features a five-membered isoxazole ring, which is known for conferring various pharmacological properties. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for further modifications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Isoxazole derivatives often act as enzyme inhibitors. This compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways related to cell growth and proliferation.
- Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
Case Studies and Experimental Data
- Kinase Inhibition Study :
- Antimicrobial Activity :
- Anti-inflammatory Mechanism :
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | IC50/MIC Values |
---|---|---|
Kinase Inhibition | Akt Pathway Inhibition | ~50 nM |
Antimicrobial Activity | Bacterial Cell Wall Disruption | MIC: 32-64 µg/mL |
Anti-inflammatory Effects | Cytokine Modulation | Significant Reduction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-Methylisoxazole-5-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under basic conditions (e.g., sodium acetate in ethanol) . Microwave-assisted synthesis can enhance efficiency by reducing reaction time and improving yield . Key variables include temperature (80–120°C), solvent polarity, and catalyst choice (e.g., metal-free routes to avoid contamination) . Post-synthesis, purity is assessed via HPLC or NMR, with recrystallization in ethanol as a standard purification step .
Comparative Table :
Synthetic Method | Yield (%) | Purity (%) | Key Condition |
---|---|---|---|
Cyclization with NH₂OH·HCl | 65–75 | >95 | Ethanol, 100°C, 6h |
Microwave-assisted | 85–90 | >98 | 150 W, 30 min |
Metal-free route | 70–80 | >97 | DMF, 80°C, 8h |
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : NMR (¹H/¹³C) identifies substituent positions via coupling patterns (e.g., methyl protons at δ 2.4–2.6 ppm ). IR confirms ester carbonyl stretches (~1740 cm⁻¹) and isoxazole ring vibrations (1600 cm⁻¹) . Conflicting data (e.g., overlapping peaks) can be resolved by 2D NMR (COSY, HSQC) or mass spectrometry to confirm molecular ions (e.g., [M+H]⁺ at m/z 170.1) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data among this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent stereochemistry. For example, a methyl group at position 3 enhances antimicrobial activity, while a formyl group at position 5 improves anticancer potency . Validate results via dose-response curves and molecular docking to correlate structure-activity relationships (e.g., hydrophobic interactions with enzyme active sites) .
Case Study :
- Derivative A (5-formyl): IC₅₀ = 2.1 µM (HeLa cells) .
- Derivative B (5-methyl): IC₅₀ = 8.5 µM (HeLa cells) .
Hypothesis: The formyl group enhances hydrogen bonding with target proteins.
Q. Which computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to identify reactive sites (e.g., high electrophilicity at the ester carbonyl) . Molecular dynamics simulations model solvent effects (e.g., polar aprotic solvents stabilize transition states) . Validate predictions experimentally via Hammett plots to assess substituent electronic effects .
Q. How do steric effects influence the catalytic hydrogenation of this compound?
- Methodological Answer : Steric hindrance from the methyl group slows hydrogenation of the isoxazole ring. Use Pd/C (10% w/w) in THF at 50 psi H₂, monitoring progress via TLC. Compare turnover rates with/without methyl substitution:
- 3-Methyl derivative: 85% conversion in 8h .
- Unsubstituted analog: 95% conversion in 4h .
Q. What crystallization strategies improve X-ray diffraction quality for this compound derivatives?
- Methodological Answer : Slow evaporation from ethanol/water (7:3) yields single crystals suitable for SHELX refinement . Resolve twinning via PLATON’s TWINABS or by collecting high-resolution data (d < 0.8 Å) . Key parameters:
Q. Data Analysis and Optimization
Q. How can reaction kinetics optimize microwave-assisted synthesis of this compound?
- Methodological Answer : Use pseudo-first-order kinetics under varying power (50–200 W) and temperature (60–120°C). Calculate activation energy (Eₐ) via the Arrhenius equation. Example results:
- Eₐ = 45 kJ/mol (microwave) vs. 60 kJ/mol (conventional) .
- Optimal conditions: 150 W, 100°C, 30 min (yield: 88%) .
Properties
IUPAC Name |
ethyl 3-methyl-1,2-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)8-11-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMIZTNZMHVVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438119 | |
Record name | Ethyl 3-Methylisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63366-79-0 | |
Record name | Ethyl 3-Methylisoxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-methyl-1,2-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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